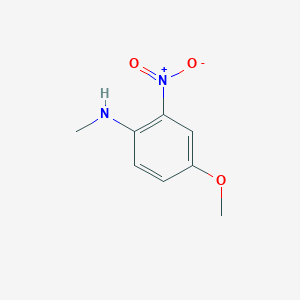

4-Methoxy-N-methyl-2-nitrobenzenamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLKWYWZKYPLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393589 | |

| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3360-79-0 | |

| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3360-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-N-methyl-2-nitrobenzenamine (CAS: 3360-79-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-N-methyl-2-nitrobenzenamine (CAS Number: 3360-79-0), a nitroaromatic compound. The document collates available data on its chemical and physical properties, a detailed experimental protocol for its synthesis, and safety information. All quantitative data is presented in structured tables for ease of reference. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the logical relationship of the key reaction components.

Introduction

This compound, also known as 4-methoxy-N-methyl-2-nitroaniline, is an organic compound with the chemical formula C8H10N2O3.[1] It is classified as a substituted aniline. Based on available literature, this compound is primarily utilized as a chemical intermediate in organic synthesis.[2] While its precursor, 4-methoxy-2-nitroaniline, is a known intermediate in the synthesis of pharmaceuticals such as Omeprazole, there is a notable lack of published data regarding the specific applications of this compound in drug development.[3] Furthermore, extensive searches have not yielded any information on its biological activity or associated signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data has been compiled from various chemical databases and supplier specifications.

| Property | Value | Reference(s) |

| CAS Number | 3360-79-0 | [1] |

| Molecular Formula | C8H10N2O3 | [1] |

| Molecular Weight | 182.18 g/mol | [1][4] |

| IUPAC Name | 4-methoxy-N-methyl-2-nitroaniline | [4] |

| Synonyms | This compound, N-Methyl-4-methoxy-2-nitroaniline | [1][4] |

| Appearance | Solid, White or yellow crystalline solid | [2][5] |

| Melting Point | 105 to 106°C | [5] |

| Purity | ≥98% | [5] |

| InChI | InChI=1S/C8H10N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5,9H,1-2H3 | [4] |

| InChIKey | ZSLKWYWZKYPLHX-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CNC1=C(C=C(C=C1)OC)--INVALID-LINK--[O-] | [4] |

Synthesis

The primary method for the synthesis of this compound is through the N-methylation of its precursor, 4-methoxy-2-nitroaniline.

Experimental Protocol: N-methylation of 4-methoxy-2-nitroaniline

This protocol is based on a documented synthetic route.

Materials:

-

4-methoxy-2-nitroaniline (10 mmol, 1.68 g)

-

Dimethylformamide (DMF) (20 mL)

-

Sodium hydride (NaH) (60% dispersion in mineral oil, 12 mmol, 480 mg)

-

Methyl iodide (MeI) (20 mmol, 1.2 mL)

-

Brine solution

-

Sodium bicarbonate (NaHCO3) solution

-

Water (H2O)

Procedure:

-

In a suitable reaction vessel, dissolve 4-methoxy-2-nitroaniline (10 mmol, 1.68 g) in 20 mL of DMF.

-

Carefully add sodium hydride (12 mmol, 480 mg of a 60% dispersion in mineral oil) to the solution. Note that this addition is exothermic and results in the evolution of hydrogen gas, affording a deep red slurry.

-

Allow the slurry to stir for 15 minutes.

-

Add methyl iodide (20 mmol, 1.2 mL) to the reaction mixture. This step is also exothermic.

-

After 30 minutes, pour the reaction mixture into a solution of brine and sodium bicarbonate. This will result in the formation of a bright orange precipitate.

-

Filter the slurry to collect the precipitate.

-

Wash the filter cake with water.

-

Dry the resulting solid under reduced pressure to yield the final product, N-Methyl-4-methoxy-2-nitroaniline.

Caption: Synthesis workflow for this compound.

Reaction Components

The following diagram illustrates the logical relationship between the key components in the synthesis.

Caption: Key components in the synthesis of the target compound.

Spectral Data

While references to spectral data for this compound are available, detailed, quantitative data such as specific NMR chemical shifts are not present in the searched literature. The available information is summarized below.

Mass Spectrometry

| Technique | Major Fragments (m/z) | Reference |

| GC-MS | 182, 167, 121 | [4] |

Infrared Spectroscopy

| Technique | Source of Sample | Reference |

| FTIR (KBr WAFER) | G. W. Amery, Gillette Development Laboratories, Reading, England | [4] |

| Vapor Phase IR | DIGILAB FTS-14 Instrument | [4] |

Applications in Drug Development

A thorough review of the provided search results indicates a lack of documented applications for this compound as an intermediate in the synthesis of any specific drug, including Ribociclib. While its precursor, 4-methoxy-2-nitroaniline, is a known intermediate for pharmaceuticals like Omeprazole, this does not directly imply the use of the N-methylated derivative in similar or other drug synthesis pathways.[3] The compound is broadly categorized as a potential pharmaceutical intermediate by some suppliers, but specific examples are not provided.[2][6]

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activity of this compound. No studies on its interaction with biological targets or its effects on signaling pathways have been found. Consequently, a diagram of a signaling pathway involving this compound cannot be provided.

Safety Information

The available safety and hazard information for this compound is summarized below. Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07: Harmful/Irritant | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed. | [5] |

| Precautionary Statements | P101: If medical advice is needed, have product container or label at hand. | [5] |

| General Handling Advice | Avoid inhalation, ingestion, or contact with skin and eyes. Operate in a well-ventilated area. Wear appropriate protective equipment (gloves, safety glasses, protective clothing). | [2] |

| Storage | Store in a sealed container, away from fire and combustibles. | [2] |

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 4. This compound | C8H10N2O3 | CID 3554313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound, CasNo.3360-79-0 Shanghai Huici Pharmaceutical Technology Co., LTD China (Mainland) [mesford.lookchem.com]

An In-depth Technical Guide to 4-Methoxy-N-methyl-2-nitrobenzenamine

This technical guide provides a detailed overview of the chemical properties, synthesis, and analysis of 4-Methoxy-N-methyl-2-nitrobenzenamine, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Compound Data

Quantitative data for this compound is summarized in the table below, offering a clear reference for its fundamental chemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 182.18 g/mol | [1][2] |

| CAS Number | 3360-79-0 | [1][2] |

| IUPAC Name | 4-methoxy-N-methyl-2-nitroaniline | [2][3] |

| Synonyms | 4-Methoxy-N-methyl-2-nitroaniline, N-Methyl-4-methoxy-2-nitroaniline | [1][3] |

Experimental Protocols

A key application of this compound is in organic synthesis. The following section details a common experimental protocol for the synthesis of this compound via the N-methylation of 4-methoxy-2-nitroaniline.

Synthesis of this compound

This protocol describes the methylation of the amino group of 4-methoxy-2-nitroaniline.

Materials:

-

4-methoxy-2-nitroaniline (10 mmol, 1.68 g)

-

Dimethylformamide (DMF) (20 mL)

-

Sodium hydride (NaH) (12 mmol, 480 mg of a 60% dispersion in mineral oil)

-

Methyl iodide (MeI) (20 mmol, 1.2 mL)

-

Brine solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

Procedure:

-

In a suitable reaction vessel, dissolve 4-methoxy-2-nitroaniline in DMF.

-

Carefully add sodium hydride to the solution. This reaction is exothermic and produces hydrogen gas, resulting in a deep red slurry.

-

Allow the mixture to react for 15 minutes.

-

Add methyl iodide to the slurry. This step is also exothermic.

-

After 30 minutes, quench the reaction by pouring the mixture into a solution of brine and sodium bicarbonate. This will result in the formation of a bright orange precipitate.

-

Filter the slurry to collect the precipitate.

-

Wash the collected solid with water.

-

Dry the solid under reduced pressure to obtain the final product, this compound, as a bright orange solid.[4]

Visualized Experimental Workflow

The synthesis protocol can be visualized as a clear, step-by-step workflow. The following diagram, generated using the DOT language, illustrates the logical progression of the experimental procedure.

References

"4-Methoxy-N-methyl-2-nitrobenzenamine" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Methoxy-N-methyl-2-nitrobenzenamine, a substituted nitroaniline of interest in various chemical and pharmaceutical research areas. This document compiles available data on its properties, synthesis, and spectral information.

Core Physical and Chemical Properties

This compound, also known as N-Methyl-4-methoxy-2-nitroaniline, is a crystalline solid. Its core physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| CAS Number | 3360-79-0 | [1] |

| Appearance | White or yellow crystalline solid | [2] |

| Melting Point | 105-106 °C | [3] |

| Boiling Point (Predicted) | 333.1 °C at 760 mmHg | [2] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones; slightly soluble in water. | [2] |

| LogP (Predicted) | 2.4 | [1] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been documented, starting from 4-methoxy-2-nitroaniline. The following workflow outlines the key steps in this synthesis.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Methodology

The synthesis of N-Methyl-4-methoxy-2-nitroaniline can be achieved through the N-methylation of 4-methoxy-2-nitroaniline. A representative experimental protocol is as follows:

Materials:

-

4-methoxy-2-nitroaniline

-

Anhydrous Dimethylformamide (DMF)

-

Sodium Hydride (NaH)

-

Methyl Iodide (CH₃I)

-

Brine solution

-

Sodium Bicarbonate (NaHCO₃) solution

-

Water

Procedure:

-

In a reaction vessel, dissolve 4-methoxy-2-nitroaniline in anhydrous DMF.

-

Carefully add sodium hydride to the solution. This is an exothermic reaction and will result in the evolution of hydrogen gas, forming a deep red slurry.

-

After a short period of stirring, add methyl iodide to the reaction mixture. This step is also exothermic.

-

Allow the reaction to proceed for approximately 30 minutes.

-

Pour the reaction mixture into a solution of brine and sodium bicarbonate. This will cause the product to precipitate as a bright orange solid.

-

Filter the slurry and wash the collected solid with water.

-

Dry the solid product under reduced pressure.

Note: This protocol is a general guideline, and specific quantities and reaction conditions may need to be optimized for scale and purity requirements.

Spectral Data

Various spectral data for this compound are available in public databases, which are crucial for its characterization.

-

¹H NMR: Proton NMR data is available and can be used to confirm the presence and connectivity of hydrogen atoms in the molecule.[1]

-

¹³C NMR: Carbon NMR data provides information about the carbon skeleton of the compound.[1]

-

Infrared (IR) Spectroscopy: IR spectra are available, showing the characteristic vibrational frequencies of the functional groups present, such as the N-H, C-H, C=C, N=O, and C-O bonds.[1]

-

Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound.[1]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity or involvement in signaling pathways of this compound. Research on related compounds, such as the parent molecule 4-methoxy-2-nitroaniline, has suggested potential antibacterial and antitumor properties.[2] The biological effects of N-methylation on nitroanilines can vary, potentially altering their pharmacokinetic and pharmacodynamic profiles.[4][5][6] However, without specific studies on the title compound, any discussion of its biological role would be speculative.

Further research is required to elucidate the specific biological functions and potential therapeutic applications of this compound. As such, diagrams for signaling pathways or detailed experimental workflows for biological assays cannot be provided at this time.

Logical Relationships in Synthesis

The synthesis of this compound is logically dependent on the availability and reactivity of its precursors. The following diagram illustrates the key conceptual relationships in its preparation.

Caption: Logical flow from precursor to product in the synthesis of the target compound.

References

- 1. This compound | C8H10N2O3 | CID 3554313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. html.rhhz.net [html.rhhz.net]

"4-Methoxy-N-methyl-2-nitroaniline" vs "4-Methoxy-N-methyl-2-nitrobenzenamine"

An In-depth Technical Guide to 4-Methoxy-N-methyl-2-nitroaniline

Abstract: This technical guide provides a comprehensive overview of 4-Methoxy-N-methyl-2-nitroaniline, also known by its systematic name, 4-Methoxy-N-methyl-2-nitrobenzenamine. This document consolidates critical data on its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its applications as a key intermediate in the pharmaceutical industry. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams to facilitate understanding for researchers and drug development professionals.

Compound Identification and Properties

4-Methoxy-N-methyl-2-nitroaniline (CAS Number: 3360-79-0) is an organic compound recognized for its role as a building block in the synthesis of more complex molecules.[1][2] The nomenclature "this compound" is also correct, with "benzenamine" being the systematic IUPAC root for "aniline".[1][3] It is a derivative of aniline and features methoxy, N-methyl, and nitro functional groups, which make it a versatile intermediate.

Chemical and Physical Data

The fundamental properties of 4-Methoxy-N-methyl-2-nitroaniline are summarized below. It is typically described as a solid that is white, yellow, or orange in appearance.[3][4] There is some discrepancy in the reported melting point, which may be attributable to the purity of the material being tested. The compound is generally soluble in organic solvents while having limited solubility in water.[4]

| Property | Value | Source(s) |

| CAS Number | 3360-79-0 | [1][2][3][5][6] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2][3][5][7] |

| Molecular Weight | 182.18 g/mol | [1][2][5][7] |

| IUPAC Name | 4-methoxy-N-methyl-2-nitroaniline | [5][7] |

| Appearance | White or yellow crystalline solid; Bright orange solid | [3][4][8] |

| Melting Point | 105 to 106 °C; 128 to 130 °C | [4][5] |

| Purity | Available commercially at ≥97% or ≥98% | [2][3][5] |

| Solubility | Soluble in alcohols, ethers, and ketones; slightly soluble in water | [4] |

Synthesis and Experimental Protocols

The primary route for synthesizing 4-Methoxy-N-methyl-2-nitroaniline is through the N-methylation of its precursor, 4-methoxy-2-nitroaniline.

Experimental Protocol: N-methylation of 4-methoxy-2-nitroaniline

This protocol details the synthesis of the title compound from 4-methoxy-2-nitroaniline using sodium hydride and methyl iodide.[8]

Materials:

-

4-methoxy-2-nitroaniline (10 mmol, 1.68 g)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (12 mmol, 480 mg)

-

Dimethylformamide (DMF), 20 mL

-

Methyl iodide (MeI), (20 mmol, 1.2 mL)

-

Brine solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

Procedure:

-

To a solution of 4-methoxy-2-nitroaniline (1.68 g) in 20 mL of DMF, add sodium hydride (480 mg of a 60% dispersion). Note: This addition is exothermic and results in the evolution of hydrogen gas, affording a deep red slurry.[8]

-

Stir the slurry for 15 minutes.

-

Add methyl iodide (1.2 mL) to the reaction mixture. This step is also exothermic.[8]

-

After stirring for 30 minutes, pour the reaction mixture into a solution of brine and sodium bicarbonate. This will result in the formation of a bright orange precipitate.[8]

-

Filter the slurry to collect the precipitate.

-

Wash the collected solid (the filter cake) with water.[8]

-

Dry the solid under reduced pressure to yield the final product, 4-Methoxy-N-methyl-2-nitroaniline, as a bright orange solid.[8]

Applications in Drug Development

4-Methoxy-N-methyl-2-nitroaniline serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural features are leveraged to build more complex, biologically active molecules.

Intermediate for Ribociclib Succinate

A primary application of this compound is as an intermediate in the manufacturing of Ribociclib succinate (LEE011).[3] Ribociclib is a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), which are involved in cell cycle progression. It is used in the treatment of certain types of breast cancer. The aniline derivative serves as a foundational piece that is further elaborated to create the final drug substance.

While the exact signaling pathways do not directly involve 4-Methoxy-N-methyl-2-nitroaniline, its role as a precursor to a CDK4/6 inhibitor links it to the cell cycle regulation pathway.

Safety and Handling

4-Methoxy-N-methyl-2-nitroaniline is an organic compound that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and protective clothing, should be worn.[4] Operations should be conducted in a well-ventilated area to prevent inhalation.[4] The compound should be stored in a sealed container away from sources of ignition.[4]

The related, non-methylated compound (4-methoxy-2-nitroaniline) is classified as acutely toxic and fatal if swallowed, inhaled, or in contact with skin.[9][10] While specific GHS classifications for the N-methylated version are less consistently published, similar precautions should be taken.

| Hazard Type | GHS Statement | Source(s) |

| Ingestion | H302: Harmful if swallowed | [5] |

| Skin Contact | H315: Causes skin irritation | [5] |

| Eye Contact | H319: Causes serious eye irritation | [5] |

| Inhalation | H335: May cause respiratory irritation | [5] |

Conclusion

4-Methoxy-N-methyl-2-nitroaniline is a well-defined chemical intermediate with significant utility in the pharmaceutical industry, most notably in the synthesis of the CDK4/6 inhibitor Ribociclib. This guide has provided essential data on its physical and chemical properties, a detailed protocol for its synthesis via N-methylation, and an overview of its primary application. Adherence to appropriate safety protocols is crucial when handling this compound. The information and visualizations presented herein are intended to support researchers and scientists in their drug development and organic synthesis endeavors.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound;cas;3360-79-0, CasNo.3360-79-0 Hebei Sankai Chemical Technology Co., Ltd China (Mainland) [sankai.lookchem.com]

- 4. chembk.com [chembk.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3360-79-0 Cas No. | 4-Methoxy-N-methyl-2-nitroaniline | Apollo [store.apolloscientific.co.uk]

- 7. This compound | C8H10N2O3 | CID 3554313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis routes of 4-Methoxy-2-nitroaniline [benchchem.com]

- 9. 4-Methoxy-2-nitroaniline | 96-96-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 4-甲氧基-2-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

The Versatile Building Block: A Technical Guide to 4-Methoxy-N-methyl-2-nitrobenzenamine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 4-Methoxy-N-methyl-2-nitrobenzenamine as a pivotal synthetic building block, particularly in the construction of biologically active heterocyclic compounds. Its unique substitution pattern, featuring a methoxy group, a secondary N-methyl amine, and a nitro group on a benzene ring, provides a versatile platform for the synthesis of a variety of complex molecules, most notably N-methylated benzimidazoles. This guide will delve into its synthesis, key reactions, and its application in the development of therapeutic agents, providing detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties

This compound, also known as 4-methoxy-N-methyl-2-nitroaniline, is a solid organic compound with the chemical formula C₈H₁₀N₂O₃.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 182.18 g/mol | [1] |

| Appearance | White or yellow crystalline solid | [2] |

| Melting Point | 128-130 °C | [2] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones; slightly soluble in water. | [2] |

| CAS Number | 3360-79-0 | [1] |

Synthesis of the Building Block

The primary route to this compound involves the N-methylation of its precursor, 4-methoxy-2-nitroaniline. This transformation can be efficiently achieved using a methylating agent in the presence of a base.

Experimental Protocol: N-methylation of 4-methoxy-2-nitroaniline

A common procedure for the synthesis of this compound is the reaction of 4-methoxy-2-nitroaniline with methyl iodide in the presence of sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).[3]

Materials:

-

4-methoxy-2-nitroaniline

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Dimethylformamide (DMF)

-

Brine solution

-

Sodium bicarbonate solution

-

Water

Procedure:

-

To a solution of 4-methoxy-2-nitroaniline in DMF, add sodium hydride portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add methyl iodide dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine and sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Core Synthetic Applications: A Gateway to N-Methylated Benzimidazoles

The true synthetic utility of this compound lies in its role as a precursor to N-methylated benzimidazoles. This is primarily achieved through a two-step sequence: reduction of the nitro group to an amine, followed by cyclization of the resulting diamine with a suitable one-carbon synthon.

Caption: Synthetic workflow from this compound.

Step 1: Reduction of the Nitro Group

The critical first step is the reduction of the nitro group to an amine, yielding 4-methoxy-N¹-methylbenzene-1,2-diamine.[3] Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in methanol or ethanol in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS).

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Rinse the celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxy-N¹-methylbenzene-1,2-diamine, which can often be used in the next step without further purification.

Step 2: Cyclization to N-Methylated Benzimidazoles

The resulting 4-methoxy-N¹-methylbenzene-1,2-diamine is a versatile intermediate that can be cyclized with various one-carbon synthons to afford a diverse range of N-methyl-5-methoxy-1H-benzo[d]imidazole derivatives.

Caption: Cyclization pathways of the key diamine intermediate.

Experimental Protocol: Cyclization with Glycolic Acid

This protocol describes the synthesis of (5-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, a key intermediate in the synthesis of the bioactive molecule MBA-159.[3]

Materials:

-

4-methoxy-N¹-methylbenzene-1,2-diamine

-

Glycolic acid

-

Hydrochloric acid (4 M)

Procedure:

-

A mixture of 4-methoxy-N¹-methylbenzene-1,2-diamine and glycolic acid in 4 M hydrochloric acid is heated at reflux for several hours.

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the crude product, which can be purified by chromatography.

Application in Drug Discovery: Synthesis of a Multitarget Ligand for Alzheimer's Disease

A compelling example of the utility of this compound is its use in the total synthesis of N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a promising multitarget-directed ligand for the treatment of Alzheimer's disease.[3][4] The synthesis of this complex molecule highlights the importance of the N-methylated benzimidazole core derived from our starting building block.

The overall synthetic strategy involves the initial preparation of (5-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol as described above. This intermediate then undergoes oxidation to the corresponding carbaldehyde, followed by a series of functional group manipulations including O-demethylation, reductive amination, and N- and O-alkylation to afford the final target molecule, MBA-159.[3]

Biological Significance of N-Methyl-5-methoxy-benzimidazole Derivatives

The N-methyl-5-methoxy-benzimidazole scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. Derivatives incorporating this core have demonstrated a wide range of biological activities.

Anticancer Activity: Several N-methyl-5-methoxy-benzimidazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[5][6] For instance, certain N-substituted benzimidazole carboxamides with this core have exhibited selective activity against the MCF-7 breast cancer cell line.[5] The lipophilicity and electronic properties conferred by the substituents on the benzimidazole ring play a crucial role in their cytotoxic effects.[6]

Antimicrobial and Antiparasitic Activity: The benzimidazole core is well-established in anti-infective drugs. N-methylated derivatives are also being explored for their potential as antibacterial, antifungal, and antileishmanial agents.[7][8]

Quantitative Data Summary

The following table summarizes representative yields for key transformations starting from this compound and its derivatives. It is important to note that yields can vary depending on the specific reaction conditions and substrates used.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 4-methoxy-2-nitroaniline | CH₃I, NaH, DMF | This compound | - | [3] |

| This compound | H₂, Pd/C | 4-methoxy-N¹-methylbenzene-1,2-diamine | - | [3] |

| 4-methoxy-N¹-methylbenzene-1,2-diamine | Glycolic acid, HCl | (5-Methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol | - | [3] |

| (5-Methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol | Dess-Martin periodinane | 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde | - | [3] |

| N-(5-cyano-1-methyl-1H-benzo[d]imidazol-2-yl)-2-methoxybenzamide | BBr₃, CH₂Cl₂ | N-(5-cyano-1-methyl-1H-benzo[d]imidazol-2-yl)-2-hydroxybenzamide | 22% | [5] |

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly N-methylated benzimidazoles. Its straightforward synthesis and the facile conversion of its nitro group into a reactive diamine functionality open up a wide array of synthetic possibilities. The demonstrated application of this building block in the synthesis of a potential therapeutic agent for Alzheimer's disease underscores its significance in drug discovery and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

References

- 1. This compound | C8H10N2O3 | CID 3554313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. digital.csic.es [digital.csic.es]

- 4. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methoxy-N-methyl-2-nitrobenzenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-N-methyl-2-nitrobenzenamine, a substituted aniline of interest in organic synthesis and pharmaceutical development. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential role as a chemical intermediate.

Chemical Identity and Synonyms

The compound with the common name this compound is systematically named under IUPAC nomenclature as 4-methoxy-N-methyl-2-nitroaniline [1]. It is registered under the CAS Number 3360-79-0 [1][2].

For clarity and comprehensive literature searching, a list of its common synonyms is provided below:

-

This compound[1]

-

N-Methyl-4-methoxy-2-nitroaniline[1]

-

(4-methoxy-2-nitrophenyl)methylamine[1]

-

Benzenamine, 4-methoxy-N-methyl-2-nitro-[1]

-

MFCD00962666[1]

Physicochemical Properties

A summary of the key quantitative data for 4-methoxy-N-methyl-2-nitroaniline is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 182.18 g/mol | [1][2] |

| Melting Point | 105-106 °C | [3] |

| Appearance | White or yellow crystalline solid | [1] |

| Purity | 98% | [3] |

| InChI | InChI=1S/C8H10N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5,9H,1-2H3 | [1] |

| InChIKey | ZSLKWYWZKYPLHX-UHFFFAOYSA-N | [1] |

| SMILES | CNC1=C(C=C(C=C1)OC)--INVALID-LINK--[O-] | [1] |

Experimental Protocols

Synthesis of 4-methoxy-N-methyl-2-nitroaniline

The following protocol describes the N-methylation of 4-methoxy-2-nitroaniline to yield the target compound. This procedure is adapted from established synthetic methodologies.

Materials:

-

4-methoxy-2-nitroaniline (10 mmol, 1.68 g)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (12 mmol, 480 mg)

-

Methyl iodide (MeI) (20 mmol, 1.2 mL)

-

Dimethylformamide (DMF) (20 mL)

-

Brine solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

Procedure:

-

In a suitable reaction vessel, dissolve 4-methoxy-2-nitroaniline (1.68 g) in 20 mL of DMF.

-

Carefully add sodium hydride (480 mg of a 60% dispersion) to the solution. Note: This addition is exothermic and will cause the evolution of hydrogen gas, resulting in a deep red slurry.

-

Stir the slurry for 15 minutes at room temperature.

-

Add methyl iodide (1.2 mL) to the reaction mixture. This step is also exothermic.

-

Continue stirring for 30 minutes.

-

Pour the reaction mixture into a solution of brine and sodium bicarbonate. This will result in the formation of a bright orange precipitate.

-

Filter the slurry to collect the precipitate.

-

Wash the filter cake with water.

-

Dry the resulting solid under reduced pressure to obtain 4-methoxy-N-methyl-2-nitroaniline as a bright orange solid.

Synthetic Pathway and Potential Applications

The precursor to the target compound, 4-methoxy-2-nitroaniline, is a significant intermediate in the pharmaceutical industry. It serves as a key starting material for the synthesis of widely used drugs such as the proton pump inhibitor Omeprazole and the antimalarial agent Primaquine[2][4]. The N-methylation of this precursor to form 4-methoxy-N-methyl-2-nitroaniline represents a key step in the potential synthesis of novel pharmaceutical analogues and other complex organic molecules. The workflow below illustrates this synthetic relationship.

Caption: Synthetic workflow for 4-methoxy-N-methyl-2-nitroaniline and its potential application.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-Methoxy-N-methyl-2-nitrobenzenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 4-Methoxy-N-methyl-2-nitrobenzenamine (C₈H₁₀N₂O₃, Molar Mass: 182.18 g/mol , CAS: 3360-79-0). This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a detailed fingerprint for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Infrared (IR) Spectroscopy

FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Mass Spectrometry (MS)

Mass Spectrometric Data (Electron Ionization - EI)

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 182 | Molecular Ion [M]⁺ |

| 167 | [M - CH₃]⁺ |

| 121 | Fragment |

Experimental Protocols

Synthesis of this compound[1]

This protocol details the synthesis of this compound via the methylation of 4-methoxy-2-nitroaniline.

Materials:

-

4-methoxy-2-nitroaniline (10 mmol, 1.68 g)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (12 mmol, 480 mg)

-

Methyl iodide (MeI) (20 mmol, 1.2 mL)

-

Dimethylformamide (DMF) (20 mL)

-

Brine solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

Procedure:

-

To a solution of 4-methoxy-2-nitroaniline (1.68 g, 10 mmol) in 20 mL of DMF, add sodium hydride (480 mg of a 60% dispersion in mineral oil, 12 mmol). An exothermic reaction with hydrogen gas evolution will be observed, resulting in a deep red slurry.

-

After stirring for 15 minutes, add methyl iodide (1.2 mL, 20 mmol). An exothermic reaction will occur.

-

Continue stirring for 30 minutes.

-

Pour the reaction mixture into a solution of brine and sodium bicarbonate. This will result in the formation of a bright orange precipitate.

-

Filter the slurry and wash the collected solid with water.

-

Dry the solid under reduced pressure to obtain the final product, this compound, as a bright orange solid.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting fragments using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Workflow and Logical Diagrams

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

The Pivotal Role of 4-Methoxy-N-methyl-2-nitrobenzenamine in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – December 27, 2025 – As a cornerstone in the synthesis of high-value organic molecules, 4-Methoxy-N-methyl-2-nitrobenzenamine (C₈H₁₀N₂O₃, CAS No. 3360-79-0) has emerged as a critical intermediate for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its significant role as a precursor to medicinally important benzimidazole scaffolds.

Core Properties and Synthesis

This compound is a yellow crystalline solid with a melting point of 105-106°C. Its strategic substitution pattern, featuring a nitro group ortho to a secondary N-methyl amine and a para-methoxy group, renders it a versatile building block in organic synthesis.

The primary route to this compound involves the N-methylation of its precursor, 4-methoxy-2-nitroaniline. This transformation is typically achieved with high efficiency using a methylating agent in the presence of a suitable base.

Data Presentation: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 182.18 g/mol | --INVALID-LINK-- |

| CAS Number | 3360-79-0 | --INVALID-LINK-- |

| Melting Point | 105-106 °C | Fluorochem |

| Appearance | Yellow Crystalline Solid | ChemBK |

| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones; slightly soluble in water. | ChemBK |

| ¹H NMR | Data available | PubChem |

| ¹³C NMR | Data available | SpectraBase |

| IR Spectrum | Data available | PubChem |

| Mass Spectrum | Data available | PubChem |

Experimental Protocols

Synthesis of this compound

Materials:

-

4-methoxy-2-nitroaniline

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (MeI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Brine solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

Procedure:

-

To a solution of 4-methoxy-2-nitroaniline (1.68 g, 10 mmol) in anhydrous DMF (20 mL), add sodium hydride (480 mg of a 60% dispersion, 12 mmol) portion-wise at room temperature. The addition is exothermic and results in the evolution of hydrogen gas, forming a deep red slurry.

-

Stir the mixture for 15 minutes at room temperature.

-

Add methyl iodide (1.2 mL, 20 mmol) to the slurry. The reaction is exothermic.

-

Stir the reaction mixture for 30 minutes.

-

Pour the reaction mixture into a solution of brine and saturated sodium bicarbonate, resulting in the formation of a bright orange precipitate.

-

Filter the slurry and wash the filter cake with water.

-

Dry the solid under reduced pressure to afford this compound as a bright orange solid.

Reduction of this compound to 4-methoxy-N¹-methylbenzene-1,2-diamine

Materials:

-

This compound

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation reactor, dissolve this compound in ethanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 24 hours or until the reaction is complete (monitored by TLC).

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-methoxy-N¹-methylbenzene-1,2-diamine.

Synthesis of 2-Substituted-5-methoxy-1-methyl-1H-benzimidazoles

The resulting 4-methoxy-N¹-methylbenzene-1,2-diamine is a key precursor for benzimidazoles, which are prevalent in many pharmaceutical agents.

General Procedure using an Aldehyde:

-

Dissolve 4-methoxy-N¹-methylbenzene-1,2-diamine and a slight excess of the desired aldehyde in a suitable solvent (e.g., ethanol, acetic acid, or DMF).

-

The reaction can be promoted by various catalysts, including mineral acids (e.g., HCl), Lewis acids, or can be performed under solvent-free conditions at elevated temperatures.

-

The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.

-

Upon completion, the product is isolated by precipitation, extraction, and purification by recrystallization or column chromatography.

Mandatory Visualizations

Caption: Synthetic pathway from 4-methoxy-2-nitroaniline to benzimidazoles.

The Benzimidazole Connection: A Gateway to Drug Discovery

The primary significance of this compound in organic synthesis lies in its role as a precursor to 4-methoxy-N¹-methylbenzene-1,2-diamine. This diamine is a valuable building block for the construction of the benzimidazole ring system. Benzimidazoles are a class of heterocyclic compounds that are of immense interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

The synthesis of benzimidazoles from o-phenylenediamines is a well-established and versatile reaction. The condensation with aldehydes or carboxylic acids allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, enabling the generation of large libraries of compounds for drug discovery screening.

Caption: Experimental workflow for the synthesis and application of the title compound.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its facile preparation and subsequent transformation into 4-methoxy-N¹-methylbenzene-1,2-diamine provide a reliable and efficient route to a wide array of substituted benzimidazoles. This technical guide underscores its value to the scientific community, particularly those engaged in the discovery and development of novel therapeutic agents. The detailed protocols and data presented herein serve as a valuable resource for researchers looking to leverage the synthetic potential of this versatile molecule.

The Dual Nature of Nitroaromatic Compounds: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Nitroaromatic compounds, a class of organic molecules bearing one or more nitro groups attached to an aromatic ring, represent a fascinating and complex area of study in biology and medicine. Historically recognized for their use in explosives and dyes, these compounds have emerged as potent modulators of biological systems, exhibiting a wide spectrum of activities ranging from therapeutic to toxic. This technical guide provides an in-depth exploration of the biological activities of nitroaromatic compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

The Core Mechanism: Bioreductive Activation

The biological activity of most nitroaromatic compounds is intrinsically linked to the enzymatic reduction of their nitro group. This process, often termed bioreductive activation, is a key initiating step that transforms these relatively inert molecules into highly reactive intermediates. This activation is particularly efficient under hypoxic (low oxygen) conditions, a characteristic feature of solid tumors and the environments of many anaerobic or microaerophilic pathogens, providing a basis for selective toxicity.

The reduction of the nitro group (Ar-NO₂) proceeds through a series of one-electron or two-electron transfer steps, catalyzed by various nitroreductases found in both prokaryotic and eukaryotic cells. This process generates a cascade of reactive species, including the nitro radical anion (Ar-NO₂⁻), the nitroso derivative (Ar-NO), and the hydroxylamine derivative (Ar-NHOH). These reactive intermediates are the primary effectors of the compound's biological activity, capable of inducing cellular damage through several mechanisms:

-

Generation of Reactive Oxygen Species (ROS): In the presence of oxygen, the nitro radical anion can undergo redox cycling, transferring an electron to molecular oxygen to form superoxide radicals (O₂⁻). This leads to a state of oxidative stress, where the overproduction of ROS overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[1][2]

-

Covalent Adduct Formation: The highly electrophilic nitroso and hydroxylamine intermediates can form covalent bonds with cellular macromolecules, most notably DNA and proteins.[3] DNA adduct formation can lead to mutations, strand breaks, and ultimately, cell death. Covalent modification of proteins can inhibit enzyme function and disrupt critical cellular processes.

-

Depletion of Cellular Reductants: The continuous reduction of nitroaromatic compounds consumes cellular reducing equivalents, such as NADH and NADPH, potentially disrupting cellular metabolism and redox balance.

The following diagram illustrates the general workflow of the bioreductive activation of nitroaromatic compounds.

Bioreductive activation of nitroaromatic compounds.

Anticancer Activity

The hypoxic microenvironment of solid tumors makes them a prime target for bioreductive drugs. Nitroaromatic compounds have been extensively investigated as potential anticancer agents due to their ability to be selectively activated in these low-oxygen conditions, leading to targeted tumor cell killing while sparing normoxic healthy tissues.

The primary mechanism of anticancer activity involves the generation of cytotoxic reactive intermediates that induce DNA damage and trigger apoptotic cell death. Several studies have demonstrated the efficacy of novel synthetic nitroaromatic compounds against various cancer cell lines.

| Compound Class | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Nitrobenzyl Derivatives | Human cancer cell lines | < 8.5 | [3][4] |

| Nitrofuran Derivatives | Ehrlich Ascites Carcinoma | Not specified | |

| N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN) | HL-60 | ~10 | [5] |

Signaling Pathways in Anticancer Activity

Nitroaromatic compounds can induce apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by an increase in intracellular ROS, leading to a decrease in the mitochondrial membrane potential (ΔΨm). This disruption of mitochondrial integrity results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases, the key executioners of apoptosis.

Intrinsic apoptosis pathway induced by nitroaromatic compounds.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. The selective toxicity of these compounds against anaerobic bacteria and certain protozoa is attributed to the presence of efficient nitroreductase systems in these organisms, which are often absent or less active in their aerobic hosts.

The mechanism of antimicrobial action mirrors the general bioreductive activation pathway. The generated reactive intermediates cause widespread damage to cellular components, including DNA, leading to bacterial cell death.

| Compound | Target Organism(s) | MIC (µg/mL) | Reference |

| Halogenated Nitro Derivatives | Staphylococcus aureus | 15.6 - 62.5 | [6] |

| Halogenated Nitro Derivatives | Candida sp. | 15 - 62.5 (MFC) | [6] |

Antiparasitic Activity

Several nitroaromatic compounds are clinically used for the treatment of parasitic diseases, such as Chagas disease and leishmaniasis. The parasites responsible for these diseases often possess unique nitroreductases that can efficiently activate these drugs.

The trypanocidal and leishmanicidal activity of nitroaromatic compounds is primarily due to the generation of toxic metabolites upon bioreduction within the parasite.[7] These metabolites can induce oxidative stress and form adducts with parasitic macromolecules, leading to parasite death.

| Compound Class | Target Parasite | IC50 (µM) | Reference |

| Nitroaromatic derivatives | Leishmania amazonensis (promastigotes) | Significant activity | [8] |

| Nitrofurans and Nitrobenzenes | Plasmodium falciparum | Varies | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of nitroaromatic compounds.

Anticancer Activity Assays

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.[7]

-

Compound Treatment: Treat the cells with various concentrations of the nitroaromatic compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the nitroaromatic compound for the desired time, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 30 minutes.[9]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be proportional to the stage of the cell cycle.[11]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells as desired and harvest them.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[12][13]

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12][13]

-

Analysis: Analyze the cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.[14]

The cationic dye JC-1 is commonly used to measure changes in ΔΨm.

Protocol:

-

Cell Treatment: Treat cells with the nitroaromatic compound.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.[15][16][17]

-

Washing: Wash the cells with PBS or an appropriate assay buffer.[17]

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[15][17]

The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS levels.

Protocol:

-

Cell Treatment: Treat cells with the nitroaromatic compound.

-

Probe Loading: Incubate the cells with DCFH-DA (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.[18][19][20]

-

Washing: Wash the cells with PBS to remove excess probe.[18]

-

Analysis: Measure the fluorescence of the oxidized product, 2',7'-dichlorofluorescein (DCF), using a fluorescence microscope, plate reader, or flow cytometer (excitation ~488 nm, emission ~525 nm).[3][18][21]

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the nitroaromatic compound in a 96-well microtiter plate containing appropriate broth medium.[22][23][24]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).[24]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.[22][23]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[23]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[25]

This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Protocol:

-

Inoculum Preparation and Plating: Prepare a standardized bacterial inoculum and create a lawn of bacteria on a Mueller-Hinton agar plate.[1][26][27][28][29]

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the nitroaromatic compound onto the agar surface.[26][27]

-

Incubation: Incubate the plate under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk. The size of the zone is indicative of the susceptibility of the bacterium to the compound.[1]

Antiparasitic Activity Assays

Protocol:

-

Parasite Culture: Culture Leishmania promastigotes in an appropriate medium (e.g., RPMI 1640) until they reach the logarithmic growth phase.[30]

-

Drug Dilution and Plating: Prepare serial dilutions of the nitroaromatic compound in a 96-well plate. Add the promastigote suspension to each well.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 25°C) for a specified period (e.g., 72 hours).[31]

-

Viability Assessment: Determine the viability of the promastigotes using a method such as resazurin reduction or by direct counting using a hemocytometer. The IC50 value is then calculated.[32]

Protocol:

-

Host Cell Infection: Infect a monolayer of host cells (e.g., Vero cells) with Trypanosoma cruzi trypomastigotes and allow them to differentiate into intracellular amastigotes.[33][34]

-

Drug Treatment: Remove the extracellular parasites and treat the infected cells with various concentrations of the nitroaromatic compound.[33]

-

Incubation: Incubate the plates for a period sufficient for amastigote replication (e.g., 72-120 hours).[33]

-

Quantification of Parasite Load: Fix and stain the cells (e.g., with Giemsa) and count the number of amastigotes per cell microscopically. Alternatively, use a reporter gene assay (e.g., β-galactosidase) for a high-throughput readout.[34][35][36] The IC50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

Nitroaromatic compounds represent a versatile chemical scaffold with a broad range of biological activities. Their unique mechanism of bioreductive activation, particularly in hypoxic environments, makes them promising candidates for the development of targeted therapies for cancer and infectious diseases. However, the inherent potential for toxicity, also linked to their reductive metabolism, remains a significant challenge. Future research in this field will likely focus on the design of novel nitroaromatic compounds with improved selectivity and reduced off-target toxicity. A deeper understanding of the specific nitroreductases involved in their activation in different organisms and tissues will be crucial for the rational design of next-generation therapeutics. Furthermore, exploring their effects on a wider range of cellular signaling pathways may uncover new therapeutic applications for this fascinating class of molecules.

References

- 1. asm.org [asm.org]

- 2. kumc.edu [kumc.edu]

- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel nitroaromatic compound activates autophagy and apoptosis pathways in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. atcc.org [atcc.org]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static.igem.org [static.igem.org]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. chem-agilent.com [chem-agilent.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. cosmobiousa.com [cosmobiousa.com]

- 20. bioquochem.com [bioquochem.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. protocols.io [protocols.io]

- 26. hardydiagnostics.com [hardydiagnostics.com]

- 27. microbenotes.com [microbenotes.com]

- 28. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 29. biolabtests.com [biolabtests.com]

- 30. mdpi.com [mdpi.com]

- 31. In Vitro Sensitivity of Cutaneous Leishmania Promastigote Isolates Circulating in French Guiana to a Set of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 33. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 34. In Vitro Drug Screening Against All Life Cycle Stages of Trypanosoma cruzi Using Parasites Expressing β-galactosidase [jove.com]

- 35. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 36. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]

The Strategic Utility of 4-Methoxy-N-methyl-2-nitrobenzenamine in the Synthesis of Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 4-Methoxy-N-methyl-2-nitrobenzenamine as a precursor for a diverse range of heterocyclic compounds. While direct literature on this specific N-methylated precursor is limited, this guide leverages established synthetic routes for the closely related and commercially available 4-methoxy-2-nitroaniline. Through a detailed exploration of reaction mechanisms, experimental protocols, and quantitative data, this document extrapolates the potential applications of this compound in constructing valuable heterocyclic scaffolds. The influence of the N-methyl group on reaction pathways and product outcomes is a central theme, offering predictive insights for researchers in medicinal chemistry and materials science.

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique structural motifs imparting a wide array of biological activities and physical properties. The strategic synthesis of these frameworks is therefore of paramount importance. Substituted ortho-nitroanilines are versatile precursors for the construction of fused heterocyclic systems, primarily through reductive cyclization pathways. This compound, with its strategically placed methoxy, nitro, and N-methyl functionalities, presents itself as a valuable, albeit underutilized, building block for the synthesis of N-substituted benzimidazoles, quinoxalines, and other related heterocycles.

The presence of the nitro group provides a convenient handle for reduction to an amino group, which can then participate in intramolecular cyclization reactions. The methoxy group, as an electron-donating substituent, can influence the reactivity of the aromatic ring and the properties of the final heterocyclic product. Critically, the N-methyl group is poised to direct the regioselectivity of cyclization and introduce a key structural element often found in pharmacologically active molecules.

This guide will focus on the synthesis of three major classes of heterocyclic compounds from ortho-nitroaniline precursors: benzimidazoles, quinoxalines, and phenazines. For each class, a general synthetic overview will be provided, followed by detailed experimental protocols adapted from literature for 4-methoxy-2-nitroaniline, and a discussion on the anticipated impact of the N-methyl group in this compound.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties. The most common route to benzimidazoles from ortho-nitroanilines involves a one-pot reductive cyclization with aldehydes or their equivalents.

General Synthetic Pathway: Reductive Cyclization with Aldehydes

The one-pot synthesis of benzimidazoles from ortho-nitroanilines and aldehydes involves the in situ reduction of the nitro group to an amine, followed by condensation with the aldehyde and subsequent cyclization. A variety of reducing agents can be employed, with sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation being common choices.

A facile one-pot process involves the reductive cyclization of 2-nitroanilines with orthoesters in the presence of a palladium on carbon (Pd/C) catalyst, promoted by a catalytic amount of acetic acid, to afford the corresponding benzimidazole derivatives in high yields.[1]

Anticipated Influence of the N-Methyl Group

The presence of the N-methyl group in this compound is expected to have two primary effects on the synthesis of benzimidazoles:

-

Regioselectivity: The N-methyl group will direct the cyclization to exclusively form the N1-methylated benzimidazole isomer. This provides a direct and efficient route to N-substituted benzimidazoles, which often exhibit distinct biological activities compared to their NH-counterparts.

-

Reactivity: The electron-donating nature of the methyl group may slightly increase the nucleophilicity of the adjacent secondary amine in the intermediate diamine, potentially accelerating the initial condensation step with the aldehyde. However, steric hindrance from the methyl group could play a role, particularly with bulky aldehydes.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of benzimidazoles from 4-methoxy-2-nitroaniline and can be modified for this compound.

Protocol 2.3.1: Reductive Cyclization using Sodium Dithionite [2]

-

To a solution of this compound (1.0 mmol) and an appropriate aldehyde (1.2 mmol) in ethanol (10 mL), add sodium dithionite (3.0 mmol).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

If a precipitate forms, collect it by filtration. Otherwise, extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2.3.2: Reductive Cyclization using Zinc Dust and Sodium Bisulfite [3]

-

In a round bottom flask, stir a mixture of this compound (1 mmol), zinc powder (3 mmol), and sodium bisulfite (6 mmol) in 20 mL of water at room temperature.[3]

-

After 10 minutes, add the aromatic aldehyde (1 mmol) and heat the mixture to 100°C with stirring for 30 minutes.[3]

-

Monitor the reaction progress by TLC.

-

After completion, filter off the metallic zinc.[3]

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of 2-substituted benzimidazoles from various o-nitroanilines and aldehydes, providing an expected range for reactions with this compound.

| Precursor (o-nitroaniline) | Aldehyde | Reducing System | Product | Yield (%) | Reference |

| 2-Nitroaniline | Benzaldehyde | Zn/NaHSO₃ in H₂O | 2-Phenylbenzimidazole | 90 | [3] |

| 2-Nitroaniline | 4-Chlorobenzaldehyde | Zn/NaHSO₃ in H₂O | 2-(4-Chlorophenyl)benzimidazole | 92 | [3] |

| 2-Nitroaniline | 4-Methoxybenzaldehyde | Zn/NaHSO₃ in H₂O | 2-(4-Methoxyphenyl)benzimidazole | 88 | [3] |

| 2-Nitroaniline | 4-Nitrobenzaldehyde | Zn/NaHSO₃ in H₂O | 2-(4-Nitrophenyl)benzimidazole | 85 | [3] |

| 4-Methyl-2-nitroaniline | Benzaldehyde | Pd/C, H₂ | 5-Methyl-2-phenylbenzimidazole | 85 | [4] |

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles that are present in a variety of biologically active compounds and are used as dyes, pharmaceuticals, and organic semiconductors. A common synthetic route involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

General Synthetic Pathway: Reductive Cyclization with 1,2-Dicarbonyls

Similar to benzimidazole synthesis, quinoxalines can be prepared in a one-pot fashion from ortho-nitroanilines. The process involves the reduction of the nitro group to an amine, followed by condensation with a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil).

Anticipated Influence of the N-Methyl Group

The N-methyl group in this compound will likely have the following consequences in quinoxaline synthesis:

-

Product Structure: The resulting quinoxaline will be a quaternary ammonium salt, specifically a 1-methyl-7-methoxyquinoxalin-1-ium salt, due to the presence of the N-methyl group. This is a significant structural alteration compared to the neutral quinoxaline formed from the non-methylated precursor.

-

Reactivity and Stability: The formation of a positively charged quinoxalinium salt may influence the reaction kinetics and the stability of the final product. The electron-donating N-methyl group could enhance the nucleophilicity of the secondary amine in the intermediate diamine, potentially favoring the cyclization step.

Experimental Protocol

The following is a generalized protocol for the synthesis of quinoxalines from 4-methoxy-2-nitroaniline that can be adapted for the N-methylated analogue.

Protocol 3.3.1: Reductive Cyclization with a 1,2-Dicarbonyl Compound

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

-

Add a reducing agent, such as SnCl₂·2H₂O (4.0 mmol) or catalytic Pd/C under a hydrogen atmosphere.

-

Stir the mixture at room temperature or with gentle heating until the reduction of the nitro group is complete (monitor by TLC).

-

To the resulting solution of the in situ generated diamine, add the 1,2-dicarbonyl compound (1.0 mmol).

-

Reflux the reaction mixture for 1-3 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the residue in water and neutralize with a suitable base (e.g., NaHCO₃).

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Quantitative Data

The following table presents yields for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds, which can serve as a reference for the expected efficiency of the reaction with the N-methylated precursor.

| Precursor (o-phenylenediamine) | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product | Yield (%) |

| o-Phenylenediamine | Benzil | Glycerol/Water, 90°C | 2,3-Diphenylquinoxaline | 91 |

| o-Phenylenediamine | Glyoxal | Acetonitrile, RT, Zn(OTf)₂ | Quinoxaline | 88 |

| 4-Methoxy-1,2-phenylenediamine | Benzil | Ethanol, reflux | 6-Methoxy-2,3-diphenylquinoxaline | High |

| 4-Methyl-1,2-phenylenediamine | Diacetyl | Acetic acid, reflux | 6-Methyl-2,3-dimethylquinoxaline | Good |

Synthesis of Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds with applications as dyes, indicators, and in electronic materials. Their synthesis from ortho-nitroanilines is less common than that of benzimidazoles and quinoxalines but can be achieved under specific conditions.

General Synthetic Pathway

The synthesis of phenazines can be achieved through the reductive self-condensation of ortho-nitroanilines or through the condensation of an ortho-phenylenediamine with a catechol derivative. For this compound, a plausible route would involve its reductive dimerization.

Anticipated Influence of the N-Methyl Group

The N-methyl group in this compound would lead to the formation of an N,N'-dimethylated phenazine derivative. This substitution pattern can significantly influence the electronic properties and solubility of the resulting phenazine.

Experimental Considerations